tert-Butyl (2-morpholino-2-oxoethyl)carbamate
CAS No.: 114703-81-0
Cat. No.: VC20886046
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114703-81-0 |
|---|---|
| Molecular Formula | C11H20N2O4 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate |
| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15) |
| Standard InChI Key | FFJJMXIKWJWZBQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCOCC1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCOCC1 |
Introduction
Chemical Properties and Structure
tert-Butyl (2-morpholino-2-oxoethyl)carbamate is characterized by a distinct molecular structure that combines a tert-butyloxycarbonyl (Boc) protecting group with a morpholine-containing amide. This arrangement confers specific physicochemical properties that make it valuable in chemical synthesis.
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| CAS Number | 114703-81-0 |
| Molecular Formula | C11H20N2O4 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | tert-butyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate |
| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)12-8-9(14)13-4-6-16-7-5-13/h4-8H2,1-3H3,(H,12,15) |
| Standard InChIKey | FFJJMXIKWJWZBQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(=O)N1CCOCC1 |
The compound contains a tert-butyl carbamate (Boc) group attached to a glycine residue that is conjugated to a morpholine ring through an amide bond. This structure incorporates both lipophilic and hydrophilic elements, contributing to its versatility in drug development applications.
Synthesis Methods
The synthesis of tert-Butyl (2-morpholino-2-oxoethyl)carbamate typically employs straightforward organic chemistry procedures that yield the compound in good purity.
Standard Synthetic Route
The most common synthetic pathway involves the reaction of N-Boc-glycine with morpholine derivatives in the presence of a base such as triethylamine (TEA) to facilitate the formation of the carbamate linkage. This procedure is widely employed in organic synthesis laboratories for creating complex molecules with specific functional groups.
The reaction can be represented as:
N-Boc-glycine + Morpholine → tert-Butyl (2-morpholino-2-oxoethyl)carbamate
Alternative Synthesis Approaches
Alternative methods for synthesizing tert-butyl carbamates include:
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Reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide, leading to the formation of corresponding acyl azides, which then undergo a Curtius rearrangement in the presence of catalysts like tetrabutylammonium bromide and zinc(II) triflate .
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Reaction pathways involving protection strategies where the carbamate functionality is introduced as a protecting group for amines before further functionalization with the morpholine moiety.
Applications in Medicinal Chemistry
tert-Butyl (2-morpholino-2-oxoethyl)carbamate serves as an important intermediate in pharmaceutical research and development, contributing to several key applications.
Role as a Building Block
This compound functions primarily as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for further modifications and elaborations, making it versatile in constructing diverse chemical libraries.
Development of Hybrid Drugs
One of the most significant applications of this compound is in the formation of hybrid drugs or conjugates. These hybrid entities often exhibit enhanced biological activities compared to their individual components. The structural features of tert-Butyl (2-morpholino-2-oxoethyl)carbamate allow it to be incorporated into molecular frameworks that can target specific biological processes.
Contribution to Improved Drug Properties
The morpholine moiety present in this compound contributes significantly to the pharmacokinetic properties of resulting drug candidates:
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Enhanced water solubility
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Improved bioavailability
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Better pharmacological profile
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Potential for tissue-specific targeting
These improvements are critical in developing drugs with optimal therapeutic indices and minimal side effects.
Biological Activity and Pharmacological Relevance
The biological activity of tert-Butyl (2-morpholino-2-oxoethyl)carbamate is primarily realized through its incorporation into more complex bioactive molecules rather than through direct pharmaceutical application.
Anticancer Properties
Research suggests that compounds containing the structural elements found in tert-Butyl (2-morpholino-2-oxoethyl)carbamate may exhibit anticancer properties. The carbamate linkage, when appropriately functionalized, can contribute to the development of agents that interact with specific cellular targets involved in cancer progression.
Carbamate Functionality in Drug Design
Carbamates in general have gained prominence in medicinal chemistry for several reasons:
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Stability: Carbamate linkages are generally more stable in vivo than esters and carbonates, providing longer half-lives for therapeutic agents .
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Prodrug Development: Carbamates serve as excellent functional groups in prodrug design, allowing for controlled release of active pharmaceutical ingredients .
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Enzyme Inhibition: Many carbamate-containing compounds function as enzyme inhibitors, particularly of serine hydrolases, making them valuable in targeting specific biochemical pathways .
Research Findings and Current Applications
Current research involving tert-Butyl (2-morpholino-2-oxoethyl)carbamate focuses primarily on its utility as a synthetic intermediate rather than as a direct therapeutic agent.
Synthesis of Complex Pharmaceuticals
Researchers have utilized this compound in constructing complex pharmaceutical candidates with diverse therapeutic applications. The Boc-protected glycine-morpholine conjugate provides a versatile platform for further chemical elaboration.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have employed derivatives of tert-Butyl (2-morpholino-2-oxoethyl)carbamate to understand the impact of specific structural features on biological activity. These studies help in optimizing lead compounds for improved efficacy and safety profiles.
Prodrug Development
The carbamate functionality in this compound makes it relevant to prodrug development strategies. Carbamates can be designed to undergo enzymatic or chemical cleavage under specific physiological conditions, releasing the active drug moiety at the target site .
Future Perspectives in Drug Development
The continued exploration of tert-Butyl (2-morpholino-2-oxoethyl)carbamate and related compounds promises to yield valuable insights for future drug development efforts.
Combination with Modern Drug Delivery Systems
Integration of compounds derived from tert-Butyl (2-morpholino-2-oxoethyl)carbamate with contemporary drug delivery technologies could enhance their therapeutic potential. Nanoparticle formulations, liposomal encapsulation, and other advanced delivery approaches might improve the pharmacokinetics and targeting of these compounds.
Application in Fragment-Based Drug Discovery
The relatively compact structure of tert-Butyl (2-morpholino-2-oxoethyl)carbamate positions it as a potential fragment for fragment-based drug discovery approaches. This methodology involves identifying small molecular fragments that bind to biological targets and then elaborating them into lead compounds with improved properties.
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